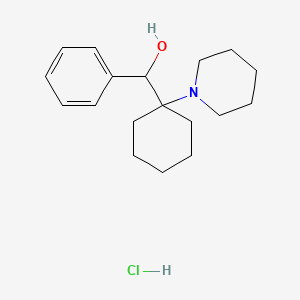![molecular formula C10H13NO4S B14339676 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene CAS No. 105412-24-6](/img/structure/B14339676.png)
1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring, along with a methanesulfinyl group linked through a propoxy chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the desired transformations .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene has found applications in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methanesulfinyl group may interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
1-[3-(Methanesulfonyl)propoxy]-4-nitrobenzene: Similar structure but with a sulfone group instead of a sulfoxide.
1-[3-(Methanesulfinyl)propoxy]-4-aminobenzene: Similar structure but with an amine group instead of a nitro group.
Uniqueness: The presence of both a nitro and a methanesulfinyl group allows for diverse chemical transformations and interactions .
Eigenschaften
CAS-Nummer |
105412-24-6 |
|---|---|
Molekularformel |
C10H13NO4S |
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
1-(3-methylsulfinylpropoxy)-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO4S/c1-16(14)8-2-7-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
GGPZVXSSVPXUQG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)
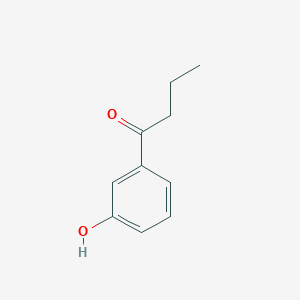
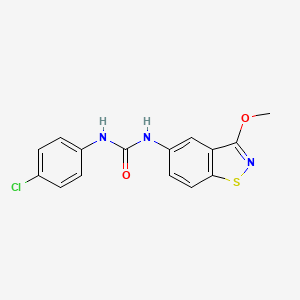
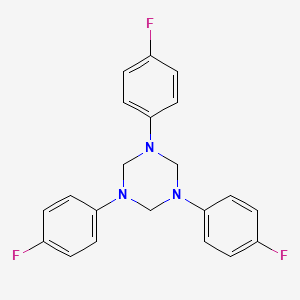
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)
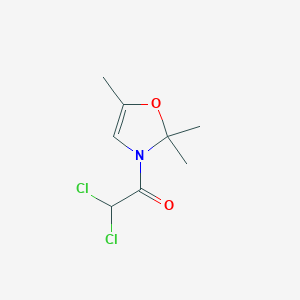
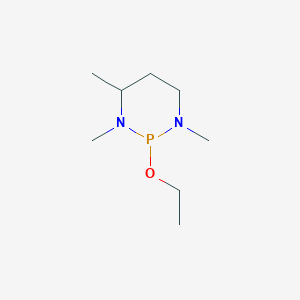
![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)


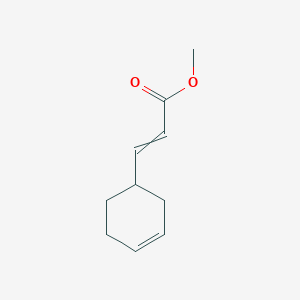
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
